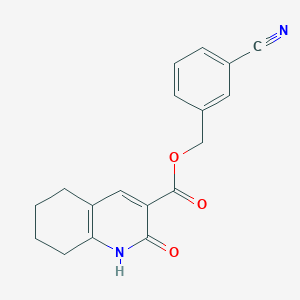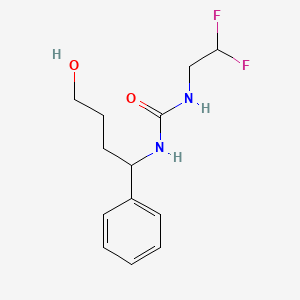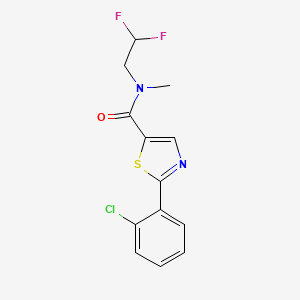![molecular formula C21H24N4O B6749348 N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B6749348.png)
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is a complex organic compound featuring a unique spirocyclic structure. This compound is of interest due to its potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The presence of multiple functional groups, including a pyridazine ring, a piperidine ring, and a spirocyclic indene-cyclopropane system, contributes to its diverse chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide typically involves multi-step organic synthesis. One common approach includes:
Formation of the Pyridazine Ring: Starting from hydrazine derivatives and appropriate diketones or ketoesters, the pyridazine ring can be synthesized through cyclization reactions.
Piperidine Ring Formation: The piperidine ring is often constructed via reductive amination or cyclization of appropriate precursors.
Spirocyclic Indene-Cyclopropane System: This can be synthesized through a series of cycloaddition reactions, often involving transition metal catalysts to facilitate the formation of the spirocyclic structure.
Final Coupling: The final step involves coupling the pyridazine-piperidine intermediate with the spirocyclic indene-cyclopropane carboxylic acid derivative using amide bond formation techniques, such as using carbodiimide coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, catalyst), and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and indene moieties, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyridazine ring or other reducible functional groups using agents like lithium aluminum hydride or hydrogenation over palladium catalysts.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the pyridazine and piperidine rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, palladium on carbon (Pd/C) for hydrogenation.
Coupling Reagents: EDCI, DCC for amide bond formation.
Major Products
The major products of these reactions depend on the specific functional groups targeted. For example, oxidation of the piperidine ring may yield corresponding ketones or carboxylic acids, while substitution reactions on the pyridazine ring can introduce various substituents, enhancing the compound’s biological activity.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology and Medicine
In biological and medicinal research, N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is investigated for its potential as a therapeutic agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in areas such as oncology, neurology, and infectious diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or catalysts, due to its stable and unique spirocyclic structure.
Mechanism of Action
The mechanism of action of N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazine ring is known to interact with various biological targets, potentially inhibiting or modulating their activity. The spirocyclic structure may enhance the compound’s stability and binding affinity, leading to more potent biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.
Piperidine Derivatives: Compounds such as piperidine-based pharmaceuticals.
Spirocyclic Compounds: Other spirocyclic molecules used in medicinal chemistry.
Uniqueness
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2’-cyclopropane]-1’-carboxamide is unique due to its combination of a pyridazine ring, a piperidine ring, and a spirocyclic indene-cyclopropane system. This combination provides a distinct set of chemical and biological properties not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c26-20(18-13-21(18)10-9-15-5-1-2-7-17(15)21)23-16-6-4-12-25(14-16)19-8-3-11-22-24-19/h1-3,5,7-8,11,16,18H,4,6,9-10,12-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVYJSNYQBHYPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NN=CC=C2)NC(=O)C3CC34CCC5=CC=CC=C45 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[2-(Cyclohexen-1-yl)ethyl]-3-[1-(4-methylbenzoyl)piperidin-4-yl]urea](/img/structure/B6749265.png)
![1-Cyclohexyl-3-[1-(2-methoxybenzoyl)piperidin-4-yl]urea](/img/structure/B6749267.png)
![(3,5-Dimethyl-1,2-oxazol-4-yl)-[3-(1,3-thiazol-2-ylmethyl)pyrrolidin-1-yl]methanone](/img/structure/B6749268.png)
![2-(2-chlorophenoxy)-1-[3-(1H-pyrazol-5-yl)piperidin-1-yl]ethanone](/img/structure/B6749280.png)
![1,5-Dimethyl-2-phenyl-4-[(3-pyrrolidin-1-ylpropylamino)methyl]pyrazol-3-one](/img/structure/B6749294.png)
![N-[(2,4-dichlorophenyl)-pyridin-3-ylmethyl]-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B6749299.png)

![1-Ethyl-3-[1-(furan-2-carbonyl)piperidin-4-yl]-1-methylurea](/img/structure/B6749318.png)
![N-[5-(5-chloro-2-methoxyphenyl)-1H-pyrazol-3-yl]-3,4-dihydro-2H-pyran-5-carboxamide](/img/structure/B6749331.png)
![6-(3,4-dichlorophenoxy)-N-[4-(dimethylamino)-4-oxobutyl]pyridine-2-carboxamide](/img/structure/B6749336.png)

![N-[2-[(dimethylamino)methyl]phenyl]-2-fluoro-4-methylbenzenesulfonamide](/img/structure/B6749343.png)

![N-[2-[(dimethylamino)methyl]phenyl]-1-propan-2-ylimidazole-4-sulfonamide](/img/structure/B6749383.png)
